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molecular formula C7H4INO B1313626 4-Hydroxy-3-iodobenzonitrile CAS No. 2296-23-3

4-Hydroxy-3-iodobenzonitrile

Cat. No. B1313626
M. Wt: 245.02 g/mol
InChI Key: XAONDNGLTPLRKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538138B2

Procedure details

In a 2000 mL round-bottom flask containing 10.0 g (84 mmol) of 4-cyanophenol, 450 mL conc. ammonium hydroxide was added and contents were allowed to stir at 25° C. for 15 min. Next, a solution of 67.9 g (409 mmol) potassium iodide and 21.3 g (84 mmol) iodine chips, dissolved in 100 mL water, was quickly added. The reaction mixture was allowed to stir at 25° C. for 18 h at which time contents were filtered. The filtrate was concentrated under reduced pressure and redissolved in 500 mL dichloromethane. The organic layer was then washed twice with 250 mL water, dried, and concentrated under reduced pressure to provide the title compound as a light yellow solid (14.3 g, 67% yield). 1HNMR (300 MHz, CDCl3) δ 7.03 (d, 1H), 7.66 (dd, 1H), 7.98 (s, 1H); MS DCI m/e, 263 (M+NH4)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
reactant
Reaction Step One
Quantity
67.9 g
Type
reactant
Reaction Step Two
Quantity
21.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([OH:9])=[CH:5][CH:4]=1)#[N:2].[OH-].[NH4+].[I-:12].[K+].II>O>[OH:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[N:2])=[CH:4][C:5]=1[I:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
Quantity
450 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
67.9 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
21.3 g
Type
reactant
Smiles
II
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
to stir at 25° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was quickly added
STIRRING
Type
STIRRING
Details
to stir at 25° C. for 18 h at which time contents
Duration
18 h
FILTRATION
Type
FILTRATION
Details
were filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 500 mL dichloromethane
WASH
Type
WASH
Details
The organic layer was then washed twice with 250 mL water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC1=C(C=C(C#N)C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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